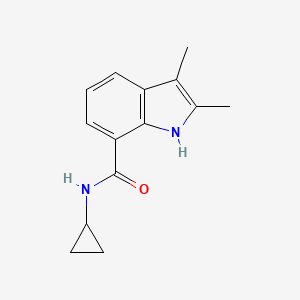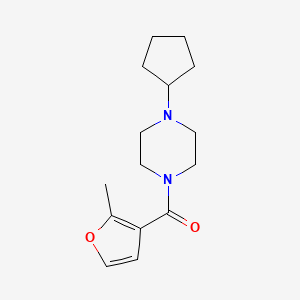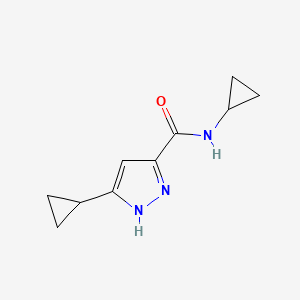
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1994 by Pfizer researchers, and has since been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is one of two known cannabinoid receptors in the human body. When it binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and GABA. This, in turn, can have a range of effects on the body, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a range of biochemical and physiological effects on the body, including the modulation of various neurotransmitters and the activation of the endocannabinoid system. It has also been shown to have analgesic, anxiolytic, and appetite-stimulating effects, among others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 in lab experiments is its potency and selectivity as a CB1 receptor agonist. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, its synthetic nature and potential for off-target effects also pose certain limitations, and researchers must be careful to control for these factors when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new medications for the treatment of various medical conditions, including chronic pain, anxiety, and depression. Another area of interest is the investigation of the role of the endocannabinoid system in the development of various diseases, such as cancer and neurodegenerative disorders. Finally, there is also a need for further research into the potential risks and benefits of synthetic cannabinoids, particularly in light of the growing popularity of these substances among recreational drug users.
Synthesemethoden
The synthesis of N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 involves several steps, starting with the reaction of cyclopropylamine with 2,3-dimethylindole-7-carboxylic acid to form the corresponding amide. This is followed by a series of chemical transformations, including the reduction of a nitro group to an amine, the protection of a hydroxyl group as a silyl ether, and the deprotection of the silyl ether to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. It has also been used to investigate the pharmacological properties of other synthetic cannabinoids, and to develop new medications for the treatment of various medical conditions.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-9(2)15-13-11(8)4-3-5-12(13)14(17)16-10-6-7-10/h3-5,10,15H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSCUIFIWRRCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)


![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)

![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)


![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
